Mesitylhydrazine
Overview
Description
Mesitylhydrazine, also known as (2,4,6-trimethylphenyl)hydrazine, is an organic compound with the molecular formula C9H14N2. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to a benzene ring. This compound is typically a colorless to yellow liquid and is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesitylhydrazine can be synthesized through several methods:
Reaction of Mesityl Oxide with Hydrazine: This method involves the reaction of mesityl oxide (2,4,6-trimethyl-2,4-hexadien-1-one) with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at elevated temperatures.
Reduction of Mesityl Azide: Another method involves the reduction of mesityl azide using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of mesitylene (1,3,5-trimethylbenzene) with hydrazine in the presence of a catalyst. This process is optimized for large-scale production and involves stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Mesitylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesityl diazene or mesityl nitroso compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form mesitylamine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halides to form mesityl-substituted hydrazones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Mesityl diazene, mesityl nitroso compounds.
Reduction: Mesitylamine.
Substitution: Mesityl-substituted hydrazones
Scientific Research Applications
Mesitylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of mesitylhydrazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Mesitylhydrazine can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the three methyl groups on the benzene ring, which affects its reactivity and applications.
Benzylhydrazine: Benzylhydrazine has a benzyl group instead of the mesityl group, leading to different chemical properties and uses.
Dimethylhydrazine: This compound has two methyl groups attached to the hydrazine moiety, making it structurally different from this compound.
Uniqueness of this compound: The presence of three methyl groups on the benzene ring of this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZANLHDRKRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352839 | |
Record name | mesitylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13636-54-9 | |
Record name | mesitylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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